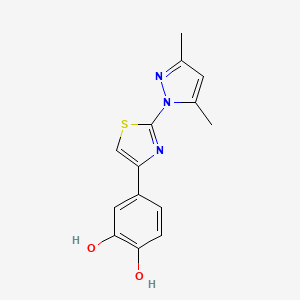![molecular formula C13H27NOS B14448992 4-[(Octylsulfanyl)methyl]morpholine CAS No. 73477-67-5](/img/structure/B14448992.png)
4-[(Octylsulfanyl)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Octylsulfanyl)methyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Octylsulfanyl)methyl]morpholine typically involves the reaction of morpholine with an octylsulfanyl methylating agent. One common method is the nucleophilic substitution reaction where morpholine reacts with octylsulfanyl methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Octylsulfanyl)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the octylsulfanyl group, yielding morpholine.
Substitution: The octylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Morpholine.
Substitution: Various substituted morpholine derivatives depending on the reagent used.
Scientific Research Applications
4-[(Octylsulfanyl)methyl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(Octylsulfanyl)methyl]morpholine involves its interaction with specific molecular targets. The octylsulfanyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Methylmorpholine: A simpler morpholine derivative without the octylsulfanyl group.
4-(Butylsulfanyl)methylmorpholine: A similar compound with a shorter alkyl chain.
4-(Phenylsulfanyl)methylmorpholine: A compound with a phenyl group instead of an octyl group.
Uniqueness
4-[(Octylsulfanyl)methyl]morpholine is unique due to the presence of the long octylsulfanyl chain, which imparts distinct physicochemical properties. This makes it more lipophilic and potentially more effective in penetrating biological membranes compared to its shorter-chain or unsubstituted counterparts. Its unique structure also allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
73477-67-5 |
|---|---|
Molecular Formula |
C13H27NOS |
Molecular Weight |
245.43 g/mol |
IUPAC Name |
4-(octylsulfanylmethyl)morpholine |
InChI |
InChI=1S/C13H27NOS/c1-2-3-4-5-6-7-12-16-13-14-8-10-15-11-9-14/h2-13H2,1H3 |
InChI Key |
SIPUYYXEYJHGEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


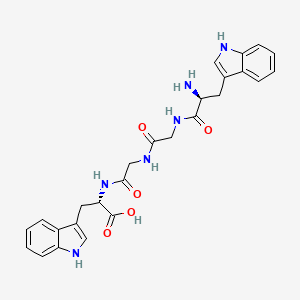
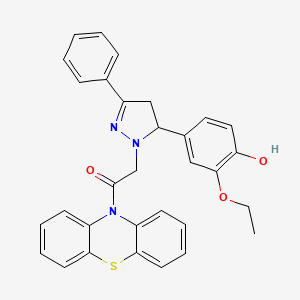
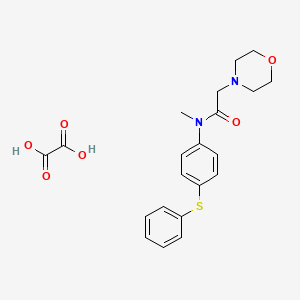
![2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol](/img/structure/B14448930.png)
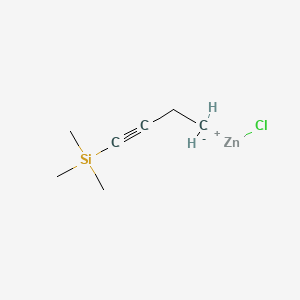
![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)

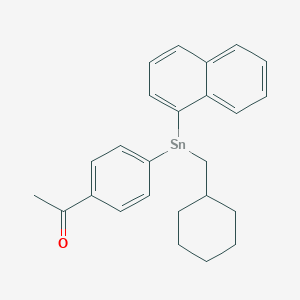
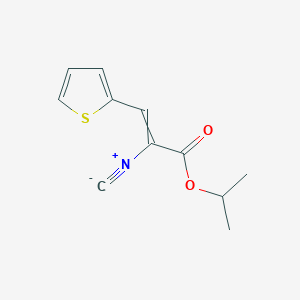
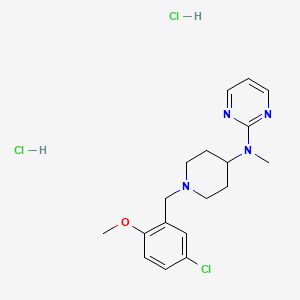
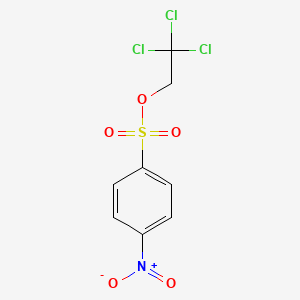

![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
